MAO Inhibitory Potency vs. Clinical Standard Iproniazid in Mouse Brain Homogenate
In a direct head-to-head in vitro MAO assay using whole mouse brain homogenate, 1-(3-chlorobenzyl)-1-methylhydrazine (Compound 4) demonstrated concentration-dependent MAO inhibition that was numerically superior to the clinical MAOI iproniazid at the lowest test concentration (10⁻⁵ M) [1]. The 3-chloro positional isomer thus represents a potent MAO-inactivating chemotype within the benzylhydrazine series, with a potency profile clearly distinguishable from iproniazid and from other chlorobenzyl isomers.
| Evidence Dimension | % Inhibition of mouse brain MAO at graded molar concentrations |
|---|---|
| Target Compound Data | 61% (10⁻⁵ M); 90% (5×10⁻⁵ M); 99% (10⁻⁴ M) |
| Comparator Or Baseline | Iproniazid: 37% (10⁻⁵ M); 88% (5×10⁻⁵ M); 97% (10⁻⁴ M) |
| Quantified Difference | At 10⁻⁵ M: 61% vs 37% (24 percentage-point advantage). At higher concentrations, both compounds approach near-complete inhibition. |
| Conditions | Mouse whole brain homogenate; ³H-norepinephrine substrate; 37 °C incubation; MAO activity measured via deaminated product formation (Butler et al., 1971, Table II) |
Why This Matters
The 1.65-fold higher inhibition at the lowest test concentration distinguishes this compound from the clinical standard iproniazid, indicating a lower concentration threshold for MAO inactivation—a critical parameter when selecting an irreversible inhibitor probe for ex vivo or in vivo MAO occupancy studies.
- [1] Butler, D. E., Alexander, S. M., McLean, J. W., & Strand, L. B. (1971). Synthesis of 1-Methyl-1-(substituted benzyl)hydrazines. Journal of Medicinal Chemistry, 14(11), 1052–1054. DOI: 10.1021/jm00293a008 View Source
